molecular formula C12H8ClNO6 B3156605 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid CAS No. 832740-21-3

5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B3156605
CAS No.: 832740-21-3
M. Wt: 297.65 g/mol
InChI Key: JGVKGMGYFKJJLF-UHFFFAOYSA-N
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Description

5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid (CAS 832740-21-3) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C 12 H 8 ClNO 6 and a molecular weight of 297.65, is part of the 5-phenylfuran-2-carboxylic acid chemical class, which has emerged as a scaffold of significant interest in medicinal chemistry . Research into similar furan-carboxylic acid derivatives has identified potential applications in infectious disease research. Notably, these compounds have been investigated as inhibitors targeting essential enzymes in bacterial pathogens . For instance, closely related analogues have shown activity against Escherichia coli methionine aminopeptidase, a validated microbial target . Furthermore, the broader chemical class has been explored in the context of antitubercular agents, specifically for inhibiting the salicylate synthase MbtI in Mycobacterium tuberculosis , which is a critical enzyme in the bacterium's iron acquisition pathway . The structural features of this compound, including the furan ring and carboxylic acid group, are often key to its binding interactions with enzyme active sites. This reagent is intended for research use only and is not for human or veterinary diagnostic applications.

Properties

IUPAC Name

5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO6/c13-9-3-1-7(14(17)18)5-11(9)19-6-8-2-4-10(20-8)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVKGMGYFKJJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194327
Record name 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-21-3
Record name 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 2-chloro-5-nitrophenol with furan-2-carboxylic acid in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-[(2-Amino-5-nitrophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: Formation of 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro and carboxylic acid groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Substituents on Phenyl Ring Biological Activity Key Physicochemical Properties
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid 832740-21-3 2-Cl, 5-NO₂ Antimycobacterial (potential) Low solubility in polar solvents
5-(4-Nitrophenyl)furan-2-carboxylic acid N/A 4-NO₂ Antimycobacterial (MbtI inhibition) Moderate solubility in propan-2-ol
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate N/A 2-F, 4-NO₂ (methyl ester) Antitubercular (crystallized for structural studies) High crystallinity, stable ester form
5-[(4-Nitrophenoxy)methyl]furan-2-carboxylic acid 438219-25-1 4-NO₂ N/A Molecular weight: 264.24 g/mol
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid 406470-57-3 4-F N/A Improved solubility vs. nitro analogues
Key Observations:

Substituent Position and Bioactivity: The position of nitro groups significantly impacts biological activity. For example, 5-(4-nitrophenyl)furan-2-carboxylic acid (para-nitro) demonstrates potent MbtI inhibition in M. tuberculosis, while meta- and ortho-nitro isomers show reduced activity .

Functional Group Modifications :

  • Methyl esters (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) are often synthesized as intermediates. Hydrolysis to the free carboxylic acid is critical for biological activity, as the acid group facilitates hydrogen bonding with target enzymes .

Physicochemical Properties

  • Solubility and Thermodynamics :
    • The solubility of nitrophenyl-substituted furan acids in propan-2-ol follows the order: 5-(4-nitrophenyl) > 5-(3-nitrophenyl) > 5-(2-nitrophenyl). This trend correlates with melting points and intermolecular interactions .
    • The target compound’s low solubility (due to the chloro-nitro group) may necessitate prodrug strategies (e.g., ester or amide derivatives) for in vivo applications .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

ReagentSolventTemperature (°C)Yield (%)Reference
2-Nitrophenol + 5-Bromo-2-furaldehydeAcetone6072
2,4-Dichlorophenol + Furan-2-carboxylic acidDMF8068

Basic: How can researchers ensure purity and structural fidelity during purification?

Methodological Answer:

  • Recrystallization : Use solvent systems like ethanol/water or methanol/dichloromethane to remove unreacted starting materials .
  • Chromatography : Employ gradient elution (e.g., 10–50% ethyl acetate in hexane) for intermediates. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .
  • Characterization : Validate structure using ¹H/¹³C NMR (compare aromatic proton shifts at δ 6.5–8.5 ppm for nitrophenoxy and furan moieties) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Advanced: How do substituent electronic effects influence the reactivity of the nitrophenoxy group in further derivatization?

Methodological Answer:
The electron-withdrawing nitro and chloro groups on the phenoxy ring reduce electron density, making the compound prone to nucleophilic aromatic substitution (NAS) or catalytic hydrogenation. For example:

  • NAS : React with amines (e.g., piperidine) in DMSO at 100°C to replace nitro groups .
  • Hydrogenation : Use Pd/C (10% wt) under H₂ (1 atm) to reduce nitro to amine, enabling coupling reactions .

Key Consideration : Monitor reaction progress via TLC (silica, UV-active spots) and adjust solvent polarity to control reaction rates .

Advanced: What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions often arise from assay variability or substituent positioning. To mitigate:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
  • Systematic SAR : Synthesize derivatives with single substituent changes (e.g., replacing nitro with cyano) and compare IC₅₀ values .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electronic effects on binding affinity. Match results with experimental IC₅₀ trends .

Q. Table 2: Example SAR Data for Analogous Compounds

DerivativeBioactivity (IC₅₀, μM)Key SubstituentReference
Nitrophenoxy variant12.3 ± 1.2-NO₂
Chlorophenoxy variant28.7 ± 3.1-Cl

Advanced: How can computational methods predict regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Molecular Electrostatic Potential (MEP) Maps : Generate using software like Avogadro to identify electron-rich regions (e.g., furan oxygen) prone to electrophilic attack .
  • Transition State Modeling : Simulate intermediates with Schrödinger Suite to predict activation energies for competing pathways (e.g., ortho vs. para substitution) .
  • Validation : Cross-check with experimental NMR data (e.g., NOESY for spatial proximity) to confirm predicted regiochemistry .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester or nitrophenoxy groups .
  • Stability Monitoring : Perform periodic HPLC analysis (detect degradation peaks at 254 nm) and compare with freshly synthesized batches .

Advanced: How to address discrepancies in reaction yields reported across studies?

Methodological Answer:

  • Reproduce Conditions : Verify solvent purity, base strength (e.g., anhydrous K₂CO₃ vs. hydrated), and moisture control (use molecular sieves).
  • Kinetic Profiling : Conduct time-course experiments (sampling every 30 mins) to identify optimal reaction duration, as over-reaction may lead to byproducts .
  • Byproduct Analysis : Use LC-MS to characterize side products (e.g., dimerization via furan ring opening) and adjust stoichiometry accordingly .

Advanced: What mechanistic insights explain the compound’s potential antimicrobial activity?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Mode of Action : Validate via knockout assays (e.g., E. coli ΔfolA mutants) to confirm target specificity.
  • Resistance Study : Perform serial passage experiments to assess mutation rates in bacterial populations exposed to sublethal doses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid
Reactant of Route 2
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid

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